2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that features a unique structure with two thiazole rings. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds . The compound’s structure includes sulfur and nitrogen atoms, which contribute to its aromaticity and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . This reaction is carried out under controlled conditions to ensure the formation of the desired thiazole rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions include various substituted thiazoles, thiazolidines, and sulfoxides .
Scientific Research Applications
2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential as an anti-inflammatory, antitumor, and neuroprotective agent.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . Its aromaticity and reactive positions allow it to participate in donor-acceptor and nucleophilic reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
2-(1,3-Thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is unique due to its dual thiazole rings, which enhance its reactivity and biological activity compared to other single thiazole-containing compounds .
Properties
Molecular Formula |
C7H4N2O2S2 |
---|---|
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4N2O2S2/c10-7(11)5-2-9-6(13-5)4-1-8-3-12-4/h1-3H,(H,10,11) |
InChI Key |
ZVXNFGLTDCDXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C2=NC=C(S2)C(=O)O |
Origin of Product |
United States |
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